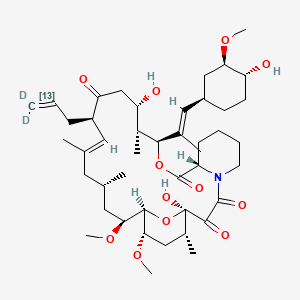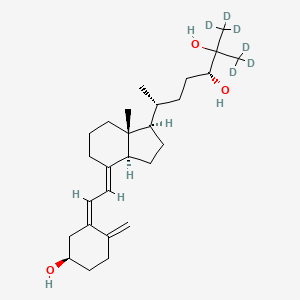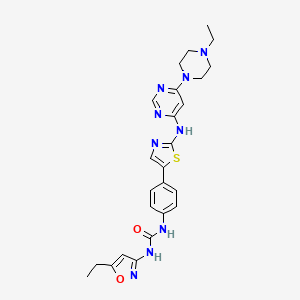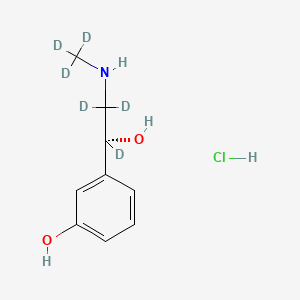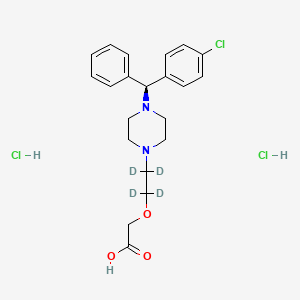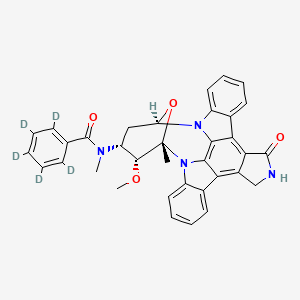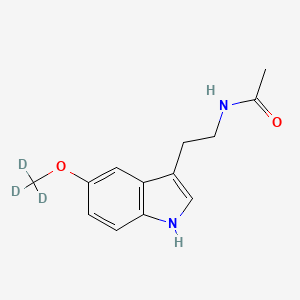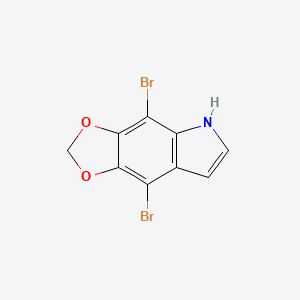![molecular formula C17H14N4O B12423353 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KDM4-IN-3 is a potent inhibitor of the KDM4 family of histone demethylases, which are enzymes that remove methyl groups from specific lysine residues on histone proteins. These enzymes play a crucial role in regulating chromatin structure and gene expression. KDM4-IN-3 has shown promise in preclinical studies as a potential therapeutic agent for various cancers due to its ability to inhibit the activity of KDM4 enzymes, thereby affecting gene expression and cellular processes involved in tumor growth and progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KDM4-IN-3 typically involves a multi-step process that includes the preparation of key intermediates followed by their coupling and functionalization. One common synthetic route starts with the preparation of a core scaffold, which is then modified through a series of chemical reactions such as alkylation, acylation, and cyclization. The final product is obtained after purification and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of KDM4-IN-3 involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
KDM4-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions involving KDM4-IN-3 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
KDM4-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone demethylases in chromatin biology and gene regulation.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular processes.
Medicine: Investigated as a potential therapeutic agent for various cancers, including breast cancer, prostate cancer, and lung cancer, due to its ability to inhibit KDM4 enzymes and affect tumor growth and progression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators .
Mécanisme D'action
KDM4-IN-3 exerts its effects by inhibiting the activity of KDM4 histone demethylases. These enzymes are responsible for removing methyl groups from specific lysine residues on histone proteins, which affects chromatin structure and gene expression. By inhibiting KDM4 enzymes, KDM4-IN-3 prevents the demethylation of histones, leading to changes in gene expression that can result in the suppression of tumor growth and progression. The molecular targets of KDM4-IN-3 include the catalytic domains of KDM4 enzymes, and its mechanism of action involves binding to these domains and blocking their activity .
Comparaison Avec Des Composés Similaires
KDM4-IN-3 is unique among KDM4 inhibitors due to its high potency and selectivity for KDM4 enzymes. Similar compounds include:
TACH101: Another potent KDM4 inhibitor that has entered clinical trials for advanced and metastatic cancers.
MC3324: A dual compound that targets multiple KDM4 isoforms and has shown efficacy in preclinical studies.
Natural compounds: Various natural products have been identified as potential KDM4 inhibitors through transcriptomic and drug discovery analyses .
KDM4-IN-3 stands out due to its improved potency in biochemical assays, cell permeability, and ability to kill cancer cells at low micromolar concentrations .
Propriétés
Formule moléculaire |
C17H14N4O |
|---|---|
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N4O/c1-11-15(12-7-3-2-4-8-12)16(22)21(20-11)17-18-13-9-5-6-10-14(13)19-17/h2-10,20H,1H3,(H,18,19) |
Clé InChI |
YNQAUNMBAVKOIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


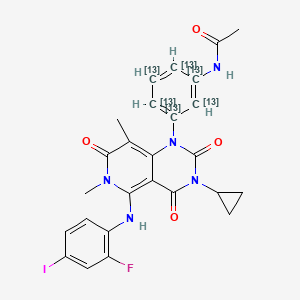
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
